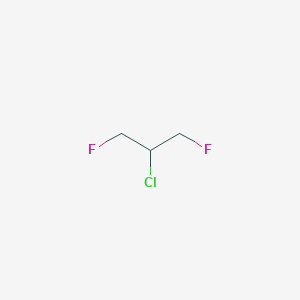

2-Chloro-1,3-difluoropropane

描述

Synthesis Analysis The synthesis of fluorinated compounds, including those similar to 2-Chloro-1,3-difluoropropane, typically involves multistep chemical reactions starting from chlorinated or fluorinated precursors. For instance, 1-Chloro-3,3-difluoropropadiene is produced from tetrachloropropene or pentachloropropane in a two-step process, highlighting the complexity and efficiency of synthesizing fluorinated compounds (Belter, 1999).

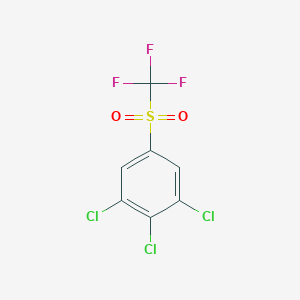

Molecular Structure Analysis The molecular structure of fluorinated compounds like 2-Chloro-1,3-difluoropropane is characterized by gas-phase electron diffraction and ab initio calculations. These analyses reveal the conformational geometries and stability of various forms, providing insights into the molecule's structural dynamics and stability (Postmyr, 1994).

Chemical Reactions and Properties Fluorinated compounds undergo selective catalytic reactions, such as the fluorination of chlorinated precursors to produce intermediates like 2-chloro-3,3,3-trifluoropropene. These reactions emphasize the importance of catalyst selection and conditions for achieving desired selectivity and yield (Mao et al., 2014).

Physical Properties Analysis The physical properties of fluorinated compounds are significantly influenced by their molecular structure. Electron diffraction studies provide detailed insights into bond lengths, angles, and conformations, which are crucial for understanding the physical characteristics of these molecules (Schaick et al., 1973).

Chemical Properties Analysis The chemical properties of fluorinated compounds, including reactivity and stability, are often explored through their interactions with other chemicals. For example, the study of the synthesis and characterization of various fluorinated cyclopropanes and cyclopropenes reveals how fluorine substitution alters molecule reactivity and potential applications (Wang et al., 2011).

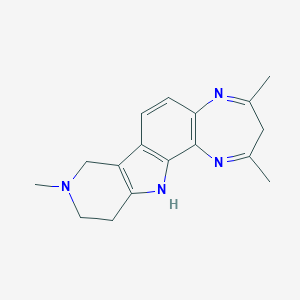

科学研究应用

Intermediate in Pharmaceutical Synthesis : It's used in synthesizing key intermediates for pharmaceuticals. For instance, it is employed in a green, environmentally sound enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial intermediate for Ticagrelor, an effective treatment for acute coronary syndromes (Guo et al., 2017).

Photolysis Research : In the study of photolysis, selective deuterated 2-chloropropane has been used to investigate site-specific bond cleavage, shedding light on carbon-hydrogen bond cleavage at the 2-position (Mathews, Wang, & Koplitz, 1994).

Catalysis in Fluorination Processes : It is a product in the catalytic fluorination of certain compounds, such as the selective gas-phase catalytic fluorination of 1,1,2,3-tetrachloropropene (Mao et al., 2014).

Vapor Pressure Studies : The vapor pressure of 2-chloro-3,3,3-trifluoropropene (a related compound) has been studied, providing insights into its stability under various temperatures and pressures (Zhang et al., 2013).

Reaction Studies : It plays a role in reactions involving fluorocarbonium ions, as seen in the reaction of sulphur tetrafluoride with halogenated acetones, leading to various halogenated propanes (Wielgat, Domagała, & Koliński, 1985).

Synthesis of Perhalogenated Compounds : It is involved in the synthesis of new perhalogenated 1,3-dithietane compounds using liquid-phase/low-temperature fluorination (Henn et al., 1989).

Organochlorine Compound Studies : Its atmospheric reactions and environmental impact have been studied, particularly in the context of organochlorine compounds like 1,3-dichloropropene (Tuazon et al., 1984).

NMR Investigations : It has been the subject of NMR investigations to understand its chemical properties and interactions (Hinton & Jaques, 1975).

Pyrolysis Research : The thermal decomposition of related compounds, such as 1-chloro-2-fluoroethane, has been studied, providing insight into their behavior under high temperatures (Cadman, Day, & Trotman‐Dickenson, 1971).

Conformational Analysis : Its different conformations in various states (liquid, solid, vapor) have been analyzed, contributing to the understanding of its molecular behavior (Crowder, 1985).

属性

IUPAC Name |

2-chloro-1,3-difluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClF2/c4-3(1-5)2-6/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMNHCOWNZISJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CF)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339580 | |

| Record name | 2-Chloro-1,3-difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1,3-difluoropropane | |

CAS RN |

102738-79-4 | |

| Record name | 2-Chloro-1,3-difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

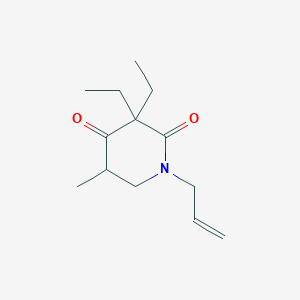

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)

![7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8814.png)

![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)